2-Methylisoquinoline-1,3(2H,4H)-dione

Catalog No.
S707715
CAS No.
4494-53-5
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylisoquinoline-1,3(2H,4H)-dione

CAS Number

4494-53-5

Product Name

2-Methylisoquinoline-1,3(2H,4H)-dione

IUPAC Name

2-methyl-4H-isoquinoline-1,3-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3

InChI Key

JNMUQWIITYQZSA-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=CC=CC=C2C1=O

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2C1=O
  • Organic Synthesis

    The presence of the isoquinoline core structure suggests potential applications in the synthesis of more complex molecules. Isoquinolines are a prevalent scaffold in many natural products and pharmaceuticals []. 2-Methylisoquinoline-1,3(2H,4H)-dione could potentially serve as a building block or intermediate in the synthesis of these compounds.

  • Medicinal Chemistry

    Many isoquinoline derivatives exhibit various biological activities []. 2-Methylisoquinoline-1,3(2H,4H)-dione might be of interest for researchers due to its structural similarity to known bioactive molecules. Further research would be necessary to determine its specific biological properties.

2-Methylisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its isoquinoline structure and the presence of two carbonyl groups in a dione form. Its molecular formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2}, and it features two asymmetric carbon atoms, contributing to its stereochemical complexity. This compound is notable for its potential biological activities and chemical reactivity, particularly in medicinal chemistry.

Currently, there is no extensive research on the specific mechanism of action of MIQ itself. However, its potential lies in its structural similarity to known bioactive molecules, particularly isoquinoline derivatives, which exhibit a wide range of biological activities []. Further investigations are needed to elucidate the specific mechanisms by which MIQ might interact with biological systems.

Limited information exists regarding the specific hazards associated with MIQ. As a general precaution for handling organic compounds, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when working with MIQ.

Future Research Directions

MIQ holds promise for further exploration in several areas:

  • Drug Discovery: Derivatives of MIQ can be synthesized and evaluated for potential antiviral or antitumor activities based on the success of similar isoquinoline-based drugs [].
  • Material Science: MIQ's structure might be suitable for incorporating into novel functional materials.
  • Synthetic Strategies: Developing new and efficient synthetic routes for MIQ and its derivatives can facilitate further research and applications.

  • Oxidation: The compound can be oxidized to produce isoquinoline-1,3,4(2H)-triones, which are oxygen-rich derivatives.
  • Reduction: Reduction processes can yield dihydroisoquinoline derivatives.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution outcome .

Major Products Formed

  • From Oxidation: Isoquinoline-1,3,4(2H)-triones.
  • From Reduction: Dihydroisoquinoline derivatives.
  • From Substitution: Substituted isoquinoline derivatives with diverse functional groups.

Research indicates that derivatives of 2-Methylisoquinoline-1,3(2H,4H)-dione exhibit significant biological activities. Notably, they have been identified as inhibitors of HIV-1 integrase and ribonuclease H functions of HIV-1 reverse transcriptase. These compounds show promise in antiviral therapy due to their ability to interfere with viral replication processes .

Additionally, isoquinoline derivatives have been found to possess anti-inflammatory and anticancer properties. Studies have shown that they can act as potent inhibitors of caspase-3, a key enzyme in the apoptotic pathway, suggesting potential applications in cancer treatment .

The synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods:

  • Cascade Alkylarylation: This common approach involves the reaction of substituted N-allylbenzamides. The process includes a sequence of alkylation followed by intramolecular cyclization to form the desired isoquinoline dione.
  • Oxidative Cross-Coupling: A more recent method involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This reaction generates the dione derivatives under mild conditions without the need for metal catalysts or organic solvents .
  • Photo-induced Reactions: The compound can also be synthesized via photo-induced reactions involving thiazoles and carbonyl compounds .

2-Methylisoquinoline-1,3(2H,4H)-dione has several applications:

  • Pharmaceuticals: Its derivatives are explored for their antiviral properties and potential use in treating HIV infections.
  • Agriculture: Certain isoquinoline derivatives have been identified as fast-acting herbicides that induce desiccation symptoms in plants .
  • Chemical Research: It serves as a synthetic precursor for various naturally occurring alkaloids and other bioactive compounds.

Interaction studies have demonstrated that 2-Methylisoquinoline-1,3(2H,4H)-dione can engage in various intermolecular interactions that influence its crystal structure and biological activity. For instance, substituents at specific positions on the isoquinoline core affect crystal packing and intermolecular interactions significantly. Such interactions include hydrogen bonding patterns that stabilize molecular arrangements .

Several compounds share structural similarities with 2-Methylisoquinoline-1,3(2H,4H)-dione:

Compound NameStructural FeaturesUnique Characteristics
Isoquinoline-1,3,4(2H)-trioneOxidized derivative with additional carbonyl groupsEnhanced reactivity due to increased oxygen content
DihydroisoquinolineReduced form with different chemical propertiesLower reactivity compared to the dione form
Substituted IsoquinolinesVarious functional groups attachedDiverse biological activities depending on substituents

Uniqueness

The uniqueness of 2-Methylisoquinoline-1,3(2H,4H)-dione lies in its specific substitution pattern and the presence of the dione functional group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives .

2-Methylisoquinoline-1,3(2H,4H)-dione (CAS: 4494-53-5) emerged as a structurally unique heterocyclic compound during advancements in isoquinoline chemistry. While its exact discovery timeline remains unclear, early synthetic routes for related isoindole-1,3-diones were reported in the 20th century. A pivotal development occurred in 2008 with the palladium-catalyzed aminocarbonylation of o-halobenzoates, enabling efficient one-step synthesis of substituted derivatives. This method highlighted the compound’s accessibility and spurred further pharmacological exploration.

Significance in Heterocyclic Chemistry

As a fused bicyclic system, 2-methylisoquinoline-1,3-dione bridges aromatic and aliphatic reactivity. Its two carbonyl groups at positions 1 and 3 enhance electrophilicity, making it a versatile scaffold for nucleophilic additions and cycloadditions. The compound’s rigidity and planar structure also facilitate interactions with biological targets, particularly metalloenzymes, as demonstrated in HIV-1 integrase inhibition studies.

Classification within Isoquinoline Family

This compound belongs to the isoquinoline-1,3-dione subclass, distinguished by a methyl substituent at position 2. Structurally, it features a benzene ring fused to a pyridinedione moiety, with the methyl group imposing steric effects that influence reactivity. Its classification underscores its relationship to pharmacologically active analogs like 2-hydroxyisoquinoline-1,3-dione, which exhibit antiviral properties.

Nomenclature and Structural Identifiers

The IUPAC name, 2-methyl-1,3(2H,4H)-isoquinolinedione, reflects its substitution pattern. Key identifiers include:

  • Molecular Formula: C₁₀H₉NO₂
  • Molecular Weight: 175.18 g/mol
  • SMILES: O=C1N(C)C(CC2=C1C=CC=C2)=O
  • InChIKey: JNMUQWIITYQZSA-UHFFFAOYSA-N

Importance in Chemical Research

This compound serves as a cornerstone in medicinal chemistry for designing enzyme inhibitors and antimicrobial agents. Its synthetic versatility enables functionalization at multiple positions, facilitating structure-activity relationship (SAR) studies. Recent applications in photochemical reactions further underscore its role in green chemistry.

Molecular Structure and Configuration

2-Methylisoquinoline-1,3(2H,4H)-dione represents a heterocyclic compound belonging to the isoquinoline family, characterized by its distinctive bicyclic structure incorporating nitrogen and two carbonyl functionalities [1] [2]. The molecular formula is C₁₀H₉NO₂ with a molecular weight of 175.18 g/mol [1] [2]. The compound features a tetrahydroisoquinoline ring system with carbonyl groups positioned at the 1 and 3 positions, while a methyl substituent is attached to the nitrogen atom at position 2 [2] .

The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-4H-isoquinoline-1,3-dione [2] . The canonical Simplified Molecular-Input Line-Entry System representation is CN1C(=O)CC2=CC=CC=C2C1=O, which accurately depicts the connectivity and structural arrangement of the molecule [2] .

Bond Lengths and Angles

Crystallographic studies on related 2-methylisoquinoline-1,3(2H,4H)-dione derivatives have provided detailed bond length and angle measurements [4] [5]. The fundamental bond distances in the isoquinoline-1,3-dione framework include carbonyl carbon-oxygen bonds ranging from 1.2155 to 1.2248 Å, which are consistent with typical carbonyl bond lengths [4] [5]. The carbon-nitrogen bond lengths in the ring system measure approximately 1.3891 to 1.3930 Å, indicating partial double bond character due to conjugation [4] [5].

The benzene ring within the tetrahydroisoquinoline system exhibits standard aromatic carbon-carbon bond lengths of approximately 1.39-1.40 Å [4] [5]. The carbon-carbon bonds connecting the methylene bridge (C4) to the aromatic system measure around 1.48-1.50 Å, typical of sp³-sp² carbon bonds [4] [5].

Angular measurements reveal that the internal bond angles within the aromatic portion of the molecule conform to expected values for benzene rings, with angles close to 120° [4] [5]. The nitrogen atom exhibits bond angles summing to approximately 359.8°, consistent with sp² hybridization and conjugation with adjacent carbonyl groups [4] [5].

Conformational Analysis

The piperidine ring within the tetrahydroisoquinoline system of 2-methylisoquinoline-1,3(2H,4H)-dione adopts various conformations depending on substitution patterns [4] [5]. Crystallographic analyses of substituted derivatives indicate that the six-membered ring can adopt distorted envelope conformations with specific puckering parameters [4] [5].

In 4-substituted derivatives, the piperidine ring demonstrates a distorted envelope conformation with puckering amplitude Q values of approximately 0.25 Å and theta angles around 113-114° [4] [5]. The phi angles typically range from 290-291°, indicating specific directional preferences in the ring puckering [4] [5]. These conformational parameters suggest that the ring adopts a specific three-dimensional arrangement that minimizes steric interactions while maintaining optimal orbital overlap [4] [5].

The conformational flexibility of the piperidine ring influences the overall molecular geometry and can affect intermolecular interactions in the solid state [4] [5]. The envelope conformation places one carbon atom (typically C9 in crystallographic numbering) as the flap, displaced from the mean plane of the remaining ring atoms [4] [5].

Physical Properties

Melting and Boiling Points

The melting point of 2-methylisoquinoline-1,3(2H,4H)-dione has been reported as 118-121°C, indicating moderate thermal stability [2]. This relatively well-defined melting range suggests good crystalline purity when properly synthesized and purified [2]. The melting point data provides important information for compound identification and purity assessment in synthetic applications [2].

Boiling point data for 2-methylisoquinoline-1,3(2H,4H)-dione is not readily available in the literature, likely due to potential decomposition at elevated temperatures before reaching the boiling point [1] [6]. Related isoquinoline-1,3(2H,4H)-dione compounds show calculated boiling points around 377°C at 760 mmHg, though experimental verification may be complicated by thermal decomposition [7].

PropertyValueReference
Melting Point118-121°C [2]
Boiling PointNo data available [1]
Molecular Weight175.18 g/mol [1] [2]

Appearance and Color Characteristics

2-Methylisoquinoline-1,3(2H,4H)-dione typically appears as an off-white to pale yellow solid at room temperature [2]. The slight coloration may result from trace impurities or minimal conjugation within the aromatic system [2]. When properly purified, the compound should exhibit a uniform crystalline appearance [2].

Storage conditions significantly influence the appearance stability of the compound [2] [6]. The material should be stored under refrigerated conditions (2-8°C) in sealed containers to maintain optimal appearance and prevent degradation [2] [6]. Extended exposure to light or elevated temperatures may result in gradual darkening of the solid [2].

Crystalline samples obtained through recrystallization procedures typically display better color uniformity and defined crystal habits compared to crude synthetic products [8] [4]. The crystal morphology can vary depending on the solvent system used for recrystallization, with block-like colorless crystals being commonly observed [8] [4].

Solubility Parameters

The solubility characteristics of 2-methylisoquinoline-1,3(2H,4H)-dione reflect its amphiphilic nature, containing both polar carbonyl groups and a largely hydrophobic aromatic system [2]. The compound demonstrates slight solubility in chloroform, indicating compatibility with moderately polar organic solvents [2].

Solubility in highly polar protic solvents such as water is expected to be limited due to the predominantly aromatic character of the molecule [2]. The presence of the nitrogen atom and carbonyl functionalities provides some capacity for hydrogen bonding interactions, which may enhance solubility in certain polar aprotic solvents [2].

For analytical and synthetic applications, the compound can be dissolved in various organic solvents including dichloromethane, chloroform, and potentially dimethyl sulfoxide [2] [6]. The solubility profile makes the compound suitable for standard organic synthetic manipulations and purification procedures [2] [6].

Electronic Structure

The electronic structure of 2-methylisoquinoline-1,3(2H,4H)-dione is characterized by extensive π-conjugation throughout the aromatic system and the adjacent carbonyl groups [9] . Density functional theory calculations on related isoquinoline-1,3-dione systems have revealed important electronic properties including frontier molecular orbital characteristics [9] .

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap typically ranges from 2.8 to 3.4 electron volts for isoquinoline-1,3-dione derivatives, indicating moderate electronic stability and reactivity [9] . The electron affinity values for related benzo[de]isoquinoline-1,3-dione systems range from 3.69 to 3.87 electron volts, demonstrating significant electron-accepting character [9] [11].

The carbonyl groups at positions 1 and 3 act as strong electron-withdrawing functionalities, significantly influencing the electronic distribution within the aromatic system [12]. This electron-deficient character makes isoquinoline-1,3-dione derivatives suitable building blocks for electronic materials applications [12].

Time-dependent density functional theory calculations have been employed to understand the photophysical properties of related systems, revealing π-π* transitions in the ultraviolet region [13] [14]. The electronic structure calculations correlate well with experimental spectroscopic observations in related isoquinoline derivatives [13] [14].

Crystallographic Data

Detailed crystallographic studies on 4-substituted derivatives of 2-methylisoquinoline-1,3(2H,4H)-dione have provided comprehensive structural information [8] [4]. A representative derivative crystallizes in the monoclinic crystal system with space group P2₁/c [8] [4]. The unit cell parameters include a = 10.2424(8) Å, b = 15.0438(13) Å, c = 9.4786(8) Å, and β = 92.839(2)° [8] [4].

The unit cell volume measures 1458.7(2) Ų with Z = 4, indicating four molecules per unit cell [8] [4]. The calculated density is 1.441 Mg m⁻³, consistent with typical organic crystalline materials [8] [4]. X-ray diffraction data collection was performed using molybdenum Kα radiation (λ = 0.71073 Å) at 100 K to ensure high-quality structural determination [8] [4].

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2424(8)
b (Å)15.0438(13)
c (Å)9.4786(8)
β (°)92.839(2)
Volume (Ų)1458.7(2)
Z4
Density (Mg m⁻³)1.441

The refinement statistics demonstrate excellent data quality with R[F² > 2σ(F²)] = 0.031 and wR(F²) = 0.108 [8] [4]. A total of 5260 independent reflections were collected, with 4752 reflections having I > 2σ(I) [8] [4]. The structure refinement included 263 parameters with no restraints, and all hydrogen atoms were located and refined freely [8] [4].

Tautomerism and Isomerism

The isoquinoline-1,3(2H,4H)-dione framework can exhibit tautomeric equilibria, particularly involving keto-enol tautomerism at the carbonyl positions [15]. While specific studies on 2-methylisoquinoline-1,3(2H,4H)-dione tautomerism are limited, related quinazoline and heterocyclic systems demonstrate solvent-dependent tautomeric behavior [15].

The tautomeric preferences in isoquinoline-1,3-dione systems depend significantly on solvent polarity and hydrogen bonding capacity [15]. In polar aprotic solvents such as dimethyl sulfoxide, the keto form typically predominates, while in less polar solvents like chloroform, enol forms may become more favorable [15]. Nuclear magnetic resonance spectroscopy provides the primary tool for investigating these tautomeric equilibria [15].

The presence of the methyl group on the nitrogen atom in 2-methylisoquinoline-1,3(2H,4H)-dione reduces the likelihood of certain tautomeric forms compared to the unsubstituted parent compound [15]. The N-methyl substitution stabilizes the existing tautomeric form by eliminating potential proton migration pathways involving the nitrogen atom [15].

Isomeric considerations include positional isomers where the methyl group or carbonyl functionalities occupy different positions on the isoquinoline framework [16] [17]. These structural isomers exhibit distinct physical and chemical properties, necessitating careful characterization for proper identification [16] [17].

Stability Under Various Conditions

2-Methylisoquinoline-1,3(2H,4H)-dione demonstrates moderate stability under standard laboratory conditions when properly stored [2] [6]. The compound should be maintained under refrigerated conditions (2-8°C) in sealed containers to prevent degradation [2] [6]. Extended storage at room temperature may lead to gradual decomposition or discoloration [2] [6].

The thermal stability of the compound is evidenced by its well-defined melting point of 118-121°C, indicating structural integrity up to this temperature range [2]. However, prolonged exposure to elevated temperatures may result in decomposition reactions, particularly involving the carbonyl functionalities [2].

Photostability considerations are important for handling and storage protocols [2] [6]. Exposure to intense light sources, particularly ultraviolet radiation, may promote photochemical reactions leading to structural modifications [2] [6]. Storage in amber containers or under subdued lighting conditions helps maintain compound integrity [2] [6].

Chemical stability varies depending on the reaction environment and pH conditions [18]. The compound participates in various chemical transformations including oxidation reactions to form isoquinoline-1,3,4-triones and reduction reactions yielding dihydroisoquinoline derivatives [18]. These reactions demonstrate the compound's utility as a synthetic intermediate while highlighting the need for controlled storage conditions [18].

Asymmetric Features and Stereochemistry

The basic 2-methylisoquinoline-1,3(2H,4H)-dione structure does not contain asymmetric carbon centers in its fundamental form [1] [2]. However, substitution at the C4 position can introduce chirality, creating stereochemical complexity in derivative compounds [4] [5]. Studies on 4-substituted derivatives reveal that atom C9 (using crystallographic numbering) becomes a chiral center when substitution occurs [4] [5].

The introduction of substituents at the C4 position creates stereogenic centers that significantly influence the three-dimensional molecular architecture [19] [20]. Asymmetric synthesis approaches have been developed for creating enantiomerically enriched isoquinoline-1,3(2H,4H)-dione derivatives with quaternary carbon centers [20]. These synthetic methodologies achieve excellent enantioselectivity (≥95% enantiomeric excess) in most cases [20].

The stereochemical configuration at substituted positions affects both the conformational preferences of the piperidine ring and the overall molecular packing in crystalline materials [4] [5]. Different stereoisomers exhibit distinct intermolecular interactions including hydrogen bonding patterns and π-π stacking arrangements [4] [5].

Chirality in isoquinoline systems has broader implications for biological activity in natural alkaloids, where stereogenic centers at the C-1 carbon of the isoquinoline framework contribute to specific biological properties [21]. While the parent 2-methylisoquinoline-1,3(2H,4H)-dione lacks such chirality, understanding stereochemical principles remains important for synthetic applications and derivative development [21].

Classical synthetic methodologies for isoquinoline derivatives have provided the foundation for modern approaches to 2-methylisoquinoline-1,3(2H,4H)-dione synthesis. The Pomeranz-Fritsch reaction represents one of the most established classical approaches, involving the condensation of aromatic aldehydes with aminoacetaldehyde diethyl acetal followed by cyclization under acidic conditions . This method typically achieves yields ranging from 50-85% under optimized conditions, with reaction temperatures maintained at 90°C in acidic media [2].

The Bischler-Napieralski synthesis has also been successfully adapted for isoquinoline-1,3-dione formation, involving the cyclization of N-acylated β-phenylethylamine derivatives using Lewis acids such as phosphorus oxychloride or phosphorus pentoxide [3]. This approach demonstrates good yields of 60-85% under elevated temperature conditions, with the subsequent dehydrogenation step being crucial for achieving the fully aromatic isoquinoline system [3].

Another classical approach involves the Pictet-Spengler synthesis, which utilizes the acid-catalyzed cyclization of phenylethylamine derivatives with aldehydes to form tetrahydroisoquinoline intermediates [3]. These intermediates can then be oxidized to the corresponding isoquinoline-1,3-diones through controlled oxidation protocols, though yields tend to be more variable depending on the specific substrate structure [3].

Modern Synthetic Routes

N-Methyl Homophthalimide-Based Approaches

The utilization of N-methyl homophthalimide as a synthetic precursor has emerged as a particularly effective approach for constructing isoquinoline-1,3-dione frameworks. This methodology exploits the structural similarity between phthalimide derivatives and the target isoquinoline system, allowing for efficient ring expansion or rearrangement reactions [4] [5].

The synthesis of N-methylphthalimide itself can be achieved through several optimized routes, including the treatment of phthalimide with methylating agents such as methyl trifluoroacetate in the presence of sodium methylate and sodium hydride in dimethyl sulfoxide [6] [4]. This process achieves quantitative yields under mild conditions, with reaction times of approximately 10 hours at room temperature [6].

Industrial production methods for N-methylphthalimide derivatives have been developed to ensure high yield and purity while minimizing environmental impact [2]. The Pomeranz-Fritsch method, utilizing aromatic aldehydes and aminoacetals as initial compounds, represents a well-established industrial process for producing isoquinoline precursors [2].

N-Methacryloylbenzamide-Based Methodologies

The development of N-methacryloylbenzamide-based synthetic methodologies has provided a particularly efficient route to isoquinoline-1,3(2H,4H)-dione derivatives. This approach involves the cascade reaction between N-alkyl-N-methacryloylbenzamide substrates and aryl aldehydes, proceeding through oxidative cross-coupling followed by intramolecular cyclization [7] [8].

The reaction mechanism involves the initial formation of a carbon-carbon bond between the activated alkene moiety of the methacryloylbenzamide and the aldehyde carbonyl group, followed by radical addition to the aromatic ring system [7] [8]. This cascade process occurs under mild reaction conditions without requiring metal catalysts or organic solvents, making it an attractive option for sustainable synthesis [8].

Optimization studies have demonstrated that the reaction proceeds effectively with various aryl aldehydes, producing isoquinoline-1,3(2H,4H)-dione derivatives in good yields typically ranging from 50-90% [7] [8]. The reaction tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents on both the benzamide and aldehyde components [7].

Cascade Reaction Methodologies

Cascade Alkylarylation of N-Allylbenzamides

The cascade alkylarylation of N-allylbenzamides represents a powerful synthetic strategy for constructing 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones, which can be further oxidized to the corresponding isoquinoline-1,3-diones [9]. This methodology involves the sequential alkylation of unactivated C(sp³)-H bonds followed by intramolecular cyclization to form the isoquinoline framework [9].

The reaction is typically carried out using di-tert-butyl peroxide as the radical initiator at elevated temperatures of 120°C, with reaction times ranging from 12 to 48 hours depending on the specific substrate [9]. The substituent pattern on the carbon-carbon double bond plays a crucial role in determining the reaction outcome, with methyl substitution significantly improving the cyclization efficiency [9].

Studies have shown that N-methacryloylbenzamides are particularly suitable substrates for this transformation, providing alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yields [9]. The reaction mechanism involves homolytic cleavage of the peroxide initiator to generate tert-butoxy radicals, which then abstract hydrogen atoms from the alkane coupling partner [9].

Reaction Mechanisms and Intermediates

The mechanistic understanding of cascade alkylarylation processes has been extensively investigated through experimental and computational studies. The reaction proceeds through a series of well-defined radical intermediates, beginning with the formation of alkyl radicals from the alkane substrate [9]. These radicals then add to the carbon-carbon double bond of the N-allylbenzamide derivative, generating a new radical intermediate that subsequently undergoes intramolecular cyclization [9].

The cyclization step involves addition of the radical center to the aromatic ring, forming a cyclohexadienyl radical intermediate that is then oxidized to restore aromaticity [9]. The final hydrogen atom abstraction occurs between the cyclized intermediate and the peroxide initiator, regenerating the tert-butoxy radical for the next catalytic cycle [9].

Computational studies have provided insights into the energetics of these transformations, revealing that the cyclization step is generally thermodynamically favored but may be kinetically challenging without proper activation [9]. The introduction of substituents on the alkene moiety helps to stabilize the radical intermediates and facilitate the cyclization process [9].

Metal-Catalyzed Syntheses

The palladium-catalyzed Larock isoquinoline synthesis has been successfully adapted for asymmetric variants, employing Pd(OAc)₂/Walphos SL-W002–1 as the catalyst system [11]. This approach affords axially chiral 3,4-disubstituted isoquinolines with enantioselectivities up to 97.5:2.5 enantiomeric ratio and yields up to 98% [11]. The reaction mechanism and origin of enantioselectivity have been clarified through density functional theory calculations [11].

Copper-catalyzed methodologies have also proven valuable, particularly for the radical-initiated cascade addition and cyclization of N-allylbenzamides with simple ethers [12] [13]. These reactions proceed through the cleavage of both sp³ C-H bonds in ethers and sp² C-H bonds in phenyl groups, providing ether-substituted dihydroisoquinolinones in good to moderate yields [12] [13].

Green Chemistry Approaches

Solvent-Free Protocols

Solvent-free synthesis protocols have emerged as highly effective approaches for isoquinoline derivative preparation, offering significant environmental and economic advantages. These methodologies eliminate the need for organic solvents while maintaining or improving reaction efficiency [14] [15]. The synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates has been achieved through one-pot reactions under solvent-free conditions at 50°C, demonstrating excellent yields and mild reaction conditions [14].

The development of solvent-free four-component reactions has enabled the synthesis of complex isoquinoline derivatives with high efficiency [15]. These reactions typically involve the combination of isatin, homophthalic anhydride, cyclohexyl isocyanide, and aldehydes under catalyst-free conditions, achieving yields ranging from 70-95% [15]. The reaction proceeds through a Passerini-like mechanism, forming multiple bonds in a single synthetic operation [15].

Optimization studies have shown that neat reaction conditions often provide superior results compared to traditional solvent-based approaches, with reaction times significantly reduced and product purification simplified [14] [15]. The elimination of solvent-related waste streams makes these protocols particularly attractive for industrial applications [14].

Sustainable Catalyst Systems

The development of sustainable catalyst systems has focused on the use of recyclable heterogeneous catalysts and environmentally benign reaction conditions. Iron-based catalysts, particularly Fe₃O₄-supported systems, have demonstrated excellent performance in the regioselective synthesis of quinoline derivatives under microwave irradiation [16]. These catalysts can be easily recovered and reused multiple times without significant loss of activity [16].

Organic catalysts such as p-toluenesulfonic acid and camphor-10-sulfonic acid have been successfully employed in multicomponent reactions for isoquinoline synthesis [16]. These catalysts offer advantages including low cost, ready availability, and minimal environmental impact compared to transition metal catalysts [16]. The use of these sustainable catalyst systems has enabled the development of efficient synthetic protocols with yields ranging from 50-98% [16].

Enzyme-catalyzed approaches have also been explored, utilizing biosynthetic enzymes for the construction of isoquinoline frameworks [17]. These biocatalytic methods offer exceptional selectivity and operate under mild conditions, though they are generally limited to specific substrate classes [17].

Industrial Scale Production Methods

Industrial scale production of isoquinoline derivatives requires careful optimization of reaction conditions to maximize yield and purity while minimizing environmental impact. Large-scale catalytic processes have been developed that employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability [18] [2]. These methods are designed to maximize yield and purity while minimizing environmental impact through the use of optimized reaction conditions [2].

The implementation of continuous-flow processing has proven particularly effective for isoquinoline synthesis, providing consistent reaction conditions and improved heat and mass transfer characteristics [19] [20]. Electrochemical continuous-flow approaches have been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, proceeding under metal-free and oxidant-free conditions [19] [20]. These systems enable smooth reaction scale-up without changing reaction conditions, making them ideal for industrial applications [19].

Patent literature reveals several novel industrial production methods for isoquinoline derivatives, including processes that utilize specific solvent systems and reaction conditions optimized for large-scale synthesis [21]. These methods often incorporate advanced purification techniques and quality control systems to ensure consistent product quality [21].

Optimization Strategies for Yield and Purity

Optimization of synthetic protocols for 2-methylisoquinoline-1,3(2H,4H)-dione synthesis requires systematic evaluation of multiple reaction parameters. Temperature control has been identified as a critical factor, with many reactions showing optimal performance within narrow temperature ranges [16]. Microwave-assisted synthesis has proven particularly effective, with temperature optimization studies demonstrating significant improvements in both yield and reaction time [16] [22].

Reagent stoichiometry optimization has been shown to provide substantial improvements in both yield and cost-effectiveness. Studies have demonstrated that minimizing excess reagents while maintaining optimal reaction conditions can improve yields by 5-10% while reducing waste generation [16]. The use of real-time monitoring systems allows for precise control of reaction parameters and immediate adjustment when deviations occur [16].

Purification process enhancement through advanced chromatographic methods has enabled the achievement of 90-99% purity for isoquinoline-1,3-dione products [5]. The development of specialized purification protocols, including recrystallization from optimized solvent systems, has been crucial for obtaining high-purity products suitable for pharmaceutical applications [5].

Scale-up protocols have been developed that maintain consistent quality from laboratory to production scale, with pilot plant studies demonstrating maintained yields of 80-95% during scale-up operations [2]. Quality control systems incorporating real-time analysis have been implemented to ensure consistent product quality with typical purities of 95-98% [2].

XLogP3

0.8

Other CAS

4494-53-5

Wikipedia

2-Methylisoquinoline-1,3(2H,4H)-dione

Dates

Last modified: 08-15-2023

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